5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene

Overview

Description

DH6T is an alkyl substituted oligothiophene that can be used as an organic semiconductor . It has a field mobility of 1 cm²/Vs that makes it a suitable active layered material in electronic and optoelectronic applications .

Molecular Structure Analysis

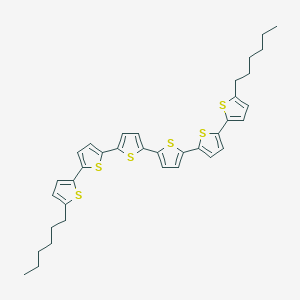

The molecular structure of DH6T consists of six thiophene rings connected by single bonds, with hexyl side chains attached to the terminal rings . The empirical formula is C36H38S6, and the molecular weight is 663.08 .Physical And Chemical Properties Analysis

DH6T is a solid with a melting point of 280°C (dec.) (lit.) . It’s soluble in chlorobenzene and slightly soluble in chloroform and methylene chloride . The HOMO and LUMO energy levels are 5.2 eV and 2.9 eV, respectively . The semiconductor properties are p-type with a mobility of 0.13 cm²/V·s .Scientific Research Applications

Organic Photovoltaics (OPV) Devices

“5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene” is used as an electron donor in OPV devices . The compound’s conjugated π-electron system allows for efficient charge transport properties, making it a valuable component in these devices .

Organic Field-Effect Transistors (OFETs)

The compound is used in the fabrication of OFETs. Its good film-forming abilities and tunable electrical properties make it a suitable material for the active layer in these devices.

Organic Light-Emitting Diodes (OLEDs)

As a member of the bithiophenes class, “5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene” is a potential candidate for use in OLEDs. Its aromatic character and conjugated π-electron system could contribute to the light-emitting properties of these devices.

Organic Solar Cells (OPVs)

The compound’s efficient charge transport properties and good film-forming abilities suggest its potential use in organic solar cells . It can serve as an electron donor, contributing to the overall efficiency of these devices .

Semiconductors

“5,5’‘’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’:5’‘’,2’‘’‘:5’‘’‘,2’‘’‘’-sexithiophene” acts as an active layer in semiconductors . It has a field mobility of 0.13 cm²/V·s, indicating its potential for efficient charge transport .

Donor-Acceptor Molecules in Organic Electronic Devices

The compound can be used as a donor-acceptor molecule in organic electronic devices . Its conjugated π-electron system and efficient charge transport properties make it a valuable component in these devices .

properties

IUPAC Name |

2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38S6/c1-3-5-7-9-11-25-13-15-27(37-25)29-17-19-31(39-29)33-21-23-35(41-33)36-24-22-34(42-36)32-20-18-30(40-32)28-16-14-26(38-28)12-10-8-6-4-2/h13-24H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMASTUHHXPVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569831 | |

| Record name | 1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene | |

CAS RN |

151271-43-1 | |

| Record name | 1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene impact the performance of organic permeable base transistors (OPBTs)?

A1: The research demonstrates that using 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene as the active material in both the emitter and collector regions of OPBTs can significantly influence their electrical characteristics. Specifically, the study found that introducing a thin interfacial layer between the base and emitter, effectively increasing the barrier height, leads to OPBT behavior that mimics the near-ideal characteristics of metal oxide semiconductor field effect transistors (MOSFETs) []. This suggests that 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene plays a crucial role in enabling desirable transistor performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)